molecular formula C18H13NO4 B5521265 3-(2-methyl-5-nitrobenzylidene)-5-phenyl-2(3H)-furanone

3-(2-methyl-5-nitrobenzylidene)-5-phenyl-2(3H)-furanone

Cat. No. B5521265
M. Wt: 307.3 g/mol
InChI Key: UJQXCNAEMLOKBJ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of furanone derivatives, including compounds similar to 3-(2-Methyl-5-nitrobenzylidene)-5-phenyl-2(3H)-furanone, typically involves complex organic synthesis routes. For instance, the synthesis of related furanone compounds has been achieved through reactions in THF solution and characterized using various analytical methods like FT-IR, UV-Vis, NMR, MS, and X-ray diffraction (Wang Zhao-yang, 2012). Another study synthesized 5-arylidene-2(5H)-furanone derivatives, showcasing the diversity in the synthesis methods of furanone compounds (Seong-Cheol Bang et al., 2004).

Molecular Structure Analysis

The molecular structure of furanone derivatives is often characterized using advanced techniques like X-ray diffraction. These analyses reveal crucial information about the spatial arrangement and bonding within the molecule. For example, in a study, the molecular structure of a similar compound showed that the phenyl rings were nearly perpendicular to the planar furanone, indicating a complex three-dimensional structure (Wang Zhao-yang, 2012).

Chemical Reactions and Properties

Furanone compounds are known for participating in various chemical reactions due to their reactive sites. For example, the reactivity of such compounds with halogen atoms or nitro groups can significantly alter their chemical properties, as observed in the synthesis of different derivatives (Seong-Cheol Bang et al., 2004).

Scientific Research Applications

Synthesis and Bioactivity

Compounds related to 3-(2-methyl-5-nitrobenzylidene)-5-phenyl-2(3H)-furanone have been synthesized for their potential biological activities. For instance, derivatives of 5-arylidene-2(5H)-furanone have shown varying degrees of cytotoxicity against cancer cell lines, highlighting their potential in cancer research. The introduction of substituents such as nitro groups at aromatic rings has been found to increase cytotoxic activity, indicating the importance of structural modifications in enhancing biological effectiveness (Bang et al., 2004).

Antibacterial Activities

Materials Science and Chemical Synthesis

In materials science, derivatives of the compound have been explored for their utility in synthetic chemistry and as intermediates in the synthesis of more complex molecules. The reactions of benzylidene compounds with potassium cyanide, for example, result in products that could serve as precursors for the synthesis of various organic compounds, indicating the versatility of these molecules in chemical synthesis (Sword, 1970).

Future Directions

The future directions for research on this compound would likely depend on its intended use and its observed properties. For example, if it exhibits promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

(3Z)-3-[(2-methyl-5-nitrophenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-12-7-8-16(19(21)22)10-14(12)9-15-11-17(23-18(15)20)13-5-3-2-4-6-13/h2-11H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXCNAEMLOKBJ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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